1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic compound characterized by its unique structure comprising a piperazine ring, a tetrazole moiety, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves a multi-step process:
Formation of the Tetrazole Ring: : This can be achieved via a [3+2] cycloaddition reaction between an azide and a nitrile compound under specific conditions (e.g., heat or presence of a catalyst).
Attachment of the Difluorophenyl Group: : Subsequent reactions might involve the coupling of the difluorophenyl group to the tetrazole ring using a palladium-catalyzed cross-coupling reaction.
Synthesis of the Piperazine Derivative: : The piperazine ring is then modified through nucleophilic substitution or addition reactions.
Linking to the Ethanone Moiety: : The final step involves the formation of the ether linkage between the piperazine derivative and the o-tolyloxy ethanone.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by optimizing reaction conditions such as temperature, solvent systems, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone undergoes various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify the ethanone moiety or other functional groups.
Reduction: : Reducing agents can potentially affect the ketone group or other electron-withdrawing groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the piperazine or tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Products from these reactions vary depending on the conditions, but can include various oxidized, reduced, or substituted derivatives that may have differing biological or chemical activities.
Scientific Research Applications
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is utilized in several research fields:
Chemistry: : Studied for its reactivity and as a building block for more complex molecules.
Biology: : Examined for its interaction with biological systems and potential therapeutic uses.
Medicine: : Investigated for its potential as a pharmaceutical agent, possibly in the treatment of certain diseases.
Industry: : Used in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or activating pathways crucial for cellular processes. The difluorophenyl and tetrazole groups might interact with enzymes or receptors, influencing the compound's biological effects.
Comparison with Similar Compounds
Comparing 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone to similar compounds highlights its unique chemical structure and reactivity. Similar compounds may include:
Piperazine Derivatives: : Differing in functional groups or substitutions, affecting their biological activity.
Tetrazole-Based Compounds: : Varying in the attached groups that influence their pharmacokinetic properties.
Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Each of these compounds exhibits distinct properties, showcasing the impact of subtle changes in chemical structure on overall functionality.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15-4-2-3-5-19(15)31-14-21(30)28-10-8-27(9-11-28)13-20-24-25-26-29(20)16-6-7-17(22)18(23)12-16/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMSZCSDUAUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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